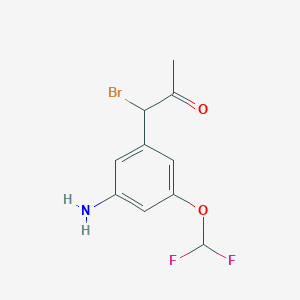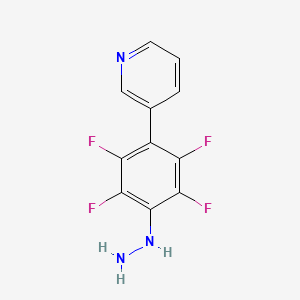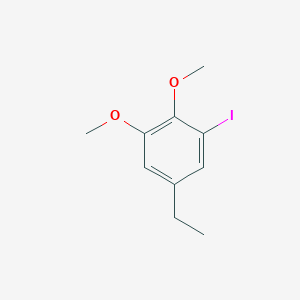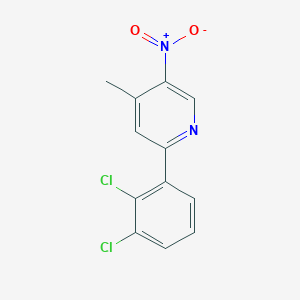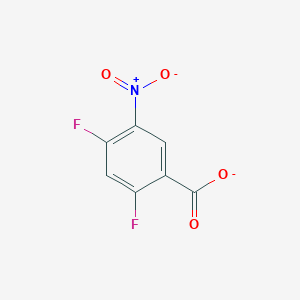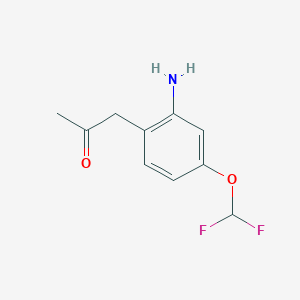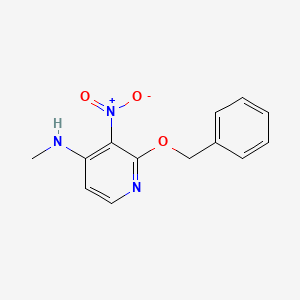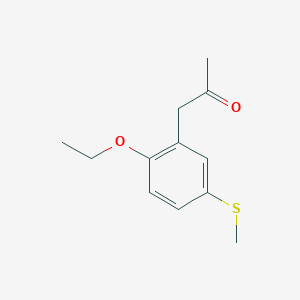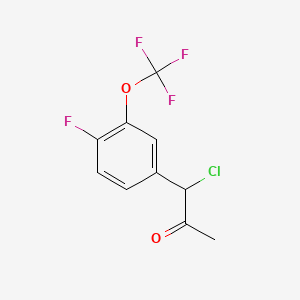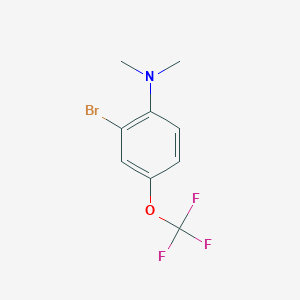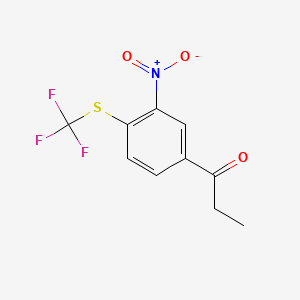
1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a ketone group attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group, in particular, is known for enhancing the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process, reducing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols .
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone
- 1-(2-Amino-3-(trifluoromethyl)phenyl)butan-2-one
- 1-(2-Amino-3-(trifluoromethyl)phenyl)pentan-2-one
Uniqueness: Compared to similar compounds, 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one stands out due to its specific combination of functional groups, which confer unique reactivity and stability. The presence of the trifluoromethyl group, in particular, enhances its chemical properties, making it more versatile in various applications.
Eigenschaften
Molekularformel |
C10H10F3NO |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
1-[2-amino-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NO/c1-6(15)5-7-3-2-4-8(9(7)14)10(11,12)13/h2-4H,5,14H2,1H3 |
InChI-Schlüssel |
TXUDZTBEXFRSMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


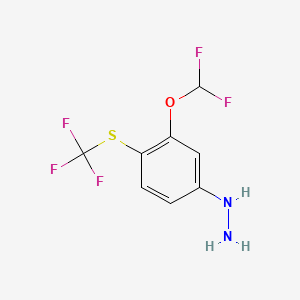
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)

